1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid

Description

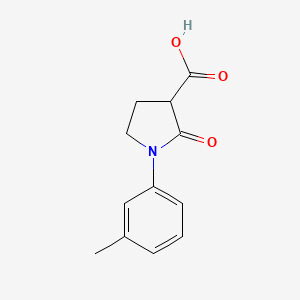

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is a pyrrolidinone derivative characterized by a five-membered pyrrolidine ring substituted with a ketone group at position 2 and a carboxylic acid moiety at position 2. The aromatic 3-methylphenyl group is attached to the nitrogen atom of the pyrrolidine ring.

Properties

IUPAC Name |

1-(3-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-6-5-10(11(13)14)12(15)16/h2-4,7,10H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYNQYZODLGTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404440 | |

| Record name | 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-31-8 | |

| Record name | 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Homoconjugate Addition to Cyclopropane-1,1-dicarboxylate Derivatives

A prominent method involves the reaction of anilines with cyclopropane-1,1-dicarboxylate derivatives to form N-aryl-2-oxopyrrolidine-3-carboxylic acids. This approach was adapted from the work of Rajendra K. Singh and Samuel Danishefsky and involves:

- Starting materials: 3-methylaniline (for the 3-methylphenyl substituent) and cyclopropane-1,1-dicarboxylate.

- Reaction conditions: Homoconjugate nucleophilic addition leading to ring opening and subsequent cyclization to form the pyrrolidine ring.

- Outcome: Formation of the N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid core.

This method is advantageous for its modularity, allowing variation of the aryl substituent by changing the aniline derivative.

One-Pot Ball Milling Synthesis Under Solvent- and Catalyst-Free Conditions

An environmentally friendly and efficient method reported involves a one-pot ball milling technique to synthesize 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives, which are structurally related to the target compound. Key features include:

- Solvent-free and catalyst-free conditions.

- Use of mechanical energy (ball milling) to promote the reaction.

- High yields and reduced reaction times.

- Applicability to various substituted pyrrolidine derivatives.

Although this method is described for related pyrrolidine carboxylic acids, it provides a green chemistry alternative for synthesizing such heterocycles, potentially adaptable for 1-(3-methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid.

Multi-Step Synthesis Involving Protection and Functional Group Transformations

In some synthetic routes, protection of functional groups (e.g., tert-butyl ester protection of carboxylic acid) is employed to facilitate selective reactions. For example:

- Starting from (2S)-1-tert-butoxycarbonyl-4-oxopyrrolidine-2-carboxylic acid.

- Reaction with nucleophiles such as thiazolidine under controlled temperature.

- Workup involving solvent extraction, crystallization, and purification steps.

- Yields reported up to 90%.

This method, while more complex, allows for large-scale synthesis and high purity of the product.

Palladium-Catalyzed C-H Activation and Arylation

Advanced synthetic strategies include palladium-catalyzed C-H activation and arylation to install aryl groups on the pyrrolidine ring or its derivatives. This method involves:

- Use of aryl iodides (e.g., 3-methylphenyl iodide) for arylation.

- Catalysts such as Pd complexes under optimized conditions.

- Subsequent deprotection and purification steps.

This approach allows for late-stage functionalization and diversification of the pyrrolidine scaffold, useful for analog synthesis and SAR studies.

Comparative Data Table of Preparation Methods

| Methodology | Key Features | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Homoconjugate Addition to Cyclopropane-1,1-dicarboxylate | Modular, uses anilines and cyclopropane derivatives | Mild to moderate temperatures, multi-step | Not specified | Versatile for aryl substitutions | Requires cyclopropane derivatives |

| One-Pot Ball Milling (Solvent-Free) | Green chemistry, catalyst-free, fast | Mechanical ball milling, room temp | High (not specified) | Environmentally friendly, efficient | May need optimization for specific aryl groups |

| Multi-Step Protection and Functionalization | High purity, scalable | Controlled temperature, solvent extraction | Up to 90% | High yield, scalable | More complex, multiple steps |

| Pd-Catalyzed C-H Activation Arylation | Late-stage functionalization | Pd catalyst, aryl iodides, optimized conditions | Moderate (31-61%) | Enables diversification | Requires expensive catalysts |

Research Findings and Notes

- The homoconjugate addition method is well-documented for synthesizing N-aryl-2-oxopyrrolidine-3-carboxylic acids, including the 3-methylphenyl derivative, providing a reliable synthetic route.

- The ball milling method offers a sustainable alternative with reduced waste and reaction time, aligning with green chemistry principles.

- Protection strategies and multi-step syntheses allow for high purity and yield, suitable for industrial scale-up.

- Pd-catalyzed C-H activation expands the synthetic toolbox for modifying the pyrrolidine core, useful in medicinal chemistry for analog development.

- Purification typically involves crystallization, solvent extraction, and sometimes preparative HPLC to ensure compound integrity and avoid side reactions such as cyclic anhydride formation.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is in the development of antimicrobial agents. Research has shown that derivatives of pyrrolidine carboxamides can act as inhibitors of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . This discovery highlights the compound's potential as a scaffold for developing new anti-tuberculosis drugs.

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies involving dispirooxindole-β-lactams synthesized from related pyrrolidine derivatives demonstrated moderate cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HEK293 (human embryonic kidney) cell lines . The findings suggest that modifications to the pyrrolidine structure can enhance its anticancer properties.

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving γ-lactams or amino acid derivatives.

- Friedel-Crafts Acylation: The introduction of the 3-methylphenyl group is often accomplished using Friedel-Crafts acylation with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

- Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group .

Reactivity and Derivatives

This compound can undergo various chemical reactions:

- Oxidation: Leading to different derivatives depending on the oxidizing agents used.

- Reduction: Converting the keto group to a hydroxyl group.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .

Case Study: Antituberculosis Agents

A study highlighted the discovery of pyrrolidine carboxamides as potent inhibitors of InhA, providing a basis for new antituberculosis therapies. The lead compounds exhibited improved potency through structural optimization, demonstrating how variations in substituents can significantly affect biological activity .

Case Study: Cytotoxicity Evaluation

Research involving dispirooxindole derivatives derived from pyrrolidine compounds showed promising results in inhibiting cancer cell proliferation. The study emphasized that specific structural modifications could enhance cytotoxicity against targeted cancer types, suggesting a pathway for developing effective anticancer drugs .

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid with analogous compounds:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability and receptor binding in some analogs, while hydroxyl groups enhance solubility .

- Positional Isomerism : The placement of substituents on the phenyl ring (e.g., 2-fluoro vs. 3-methyl) significantly alters electronic and steric profiles, impacting bioactivity .

Biological Activity

1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyrrolidine ring substituted with a 3-methylphenyl group and a carboxylic acid functional group, contributing to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could modulate receptor activity related to pain perception and inflammation, similar to other compounds in its class.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : Its structural similarity to known analgesics indicates potential pain-relieving properties.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Activity : Another study focused on the compound's ability to suppress inflammatory responses in animal models. The results showed a marked reduction in paw swelling in carrageenan-induced inflammation models, indicating anti-inflammatory efficacy.

Data Table

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Cytotoxicity | MTT Assay | Significant cytotoxicity against A549 and MCF7 cell lines |

| Study 2 | Anti-inflammatory | Animal Model | Reduced paw swelling in carrageenan-induced inflammation |

| Study 3 | Enzyme Inhibition | Enzyme Assays | Inhibition of specific metabolic enzymes |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions involving substituted pyrrolidine precursors. For example, analogous pyrrolidinecarboxylic acids (e.g., ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate) are synthesized using succinic anhydride or cyclopropane intermediates under reflux conditions with solvents like p-xylene . Optimization may involve adjusting catalysts (e.g., BF₃·Et₂O for cyclization) or temperature gradients to enhance diastereoselectivity, as demonstrated in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .

Q. What analytical techniques are critical for characterizing the structural and chemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Proton and carbon NMR (e.g., DMSO-d6 for solubility) to confirm substituent positions and stereochemistry, as shown for similar compounds like 3-methyl-4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid .

- Mass spectrometry : ESI-MS or LCMS to verify molecular weight (e.g., ESIMS m/z 311.1 for a related compound ).

- HPLC : For purity assessment (>95% purity is typical for research-grade compounds, as seen in pharmacopeial standards ).

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For analogs like ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, stability in ethanol or DMSO is prioritized to avoid decomposition during storage .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity or biological activity?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, crystallographic data (e.g., triclinic crystal structure of ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate hydrate ) can validate DFT-optimized geometries. Hybrid QM/MM simulations may reconcile differences in reaction pathways, as applied to cyclization mechanisms in pyrrolidine derivatives .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems, such as enzyme inhibition or receptor binding?

- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) or enzymatic activity screens (e.g., mTOR/p70S6K inhibition assays for pyrazolo-pyridinone analogs ). For SAR studies, systematically modify substituents (e.g., 3-methylphenyl vs. 4-fluorophenyl) and correlate with activity data, as seen in trifluoromethyl-substituted pyrrole derivatives .

Q. What methodologies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS .

- Pharmacokinetic profiling : Administer IV/orally in rodent models and measure plasma half-life, Cmax, and bioavailability, using techniques validated for related carboxylic acid derivatives .

Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the optimization of this compound’s bioactivity?

- Methodological Answer : Dock the compound into target protein active sites (e.g., COX-2 or kinases) using software like AutoDock Vina. For example, pyridinylmethyl-pyrrolecarboxylic acids showed improved binding affinity when hydrophobic substituents aligned with pocket residues . MD simulations (>100 ns) can assess binding stability and guide substitutions to enhance interactions, as demonstrated for proline-based inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity across studies?

- Methodological Answer : Variability often stems from unoptimized purification steps. Compare column chromatography (e.g., silica gel vs. reverse-phase) or recrystallization solvents (e.g., ethanol vs. acetonitrile) to improve reproducibility. For example, recrystallization of 1-(6-methyl-2-oxo-tetrahydropyrimidine)-5-oxo-pyrrolidine-3-carboxylic acid in ethanol achieved >90% purity , whereas alternative solvents reduced yields.

Q. What steps can mitigate conflicting bioactivity results between in vitro and in vivo studies?

- Methodological Answer : Evaluate solubility (e.g., DMSO vs. saline formulations) and plasma protein binding. For instance, methylpyrrolidinecarboxylates with poor aqueous solubility showed reduced efficacy in vivo despite potent in vitro activity . Use prodrug strategies (e.g., esterification) to enhance bioavailability, as applied to ethyl carboxylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.